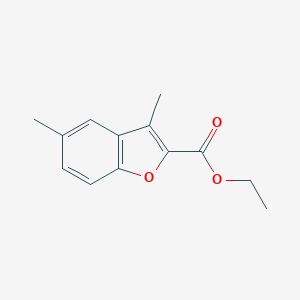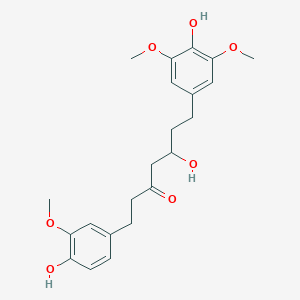
5"-Methoxyhexahydrocurcumin
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Composition and Extraction
- This compound is identified as one of the diarylheptanoids isolated from the rhizomes of Zingiber officinale (ginger), established through chemical and spectroscopic evidence (Kikuzaki, Kobayashi, & Nakatani, 1991).
Potential Biological Activities
Antioxidant Properties:
- Diarylheptanoids, including 5-Hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one, have been found to exhibit antioxidative activities. This was demonstrated through various in vitro models, indicating their potential as natural antioxidants (Zhou et al., 2007).
Cytotoxic Activities:
- Certain diarylheptanoids isolated from plants like Juglans regia L. have shown moderate cytotoxic activities against cancer cell lines. This suggests their potential application in cancer research or therapy (Jin et al., 2019).
Antitubercular Activity:
- Diarylheptanoids from Alpinia officinarum demonstrated promising in vitro and ex vivo antitubercular activity against dormant Mycobacterium tuberculosis. This highlights their potential use in developing treatments for tuberculosis (Honmore et al., 2016).
Molecular Mechanism Studies:
- This compound, along with other phenolic compounds, has been studied for its effects on Agrobacterium virulence gene induction and gene transfer. Such studies are significant in understanding molecular mechanisms and interactions in biological systems (Joubert et al., 2002).
Structural and Physical Properties:
- Research on the crystal structure of related diarylheptanoids can provide insights into their chemical properties and interactions. This is essential for understanding their potential applications in various fields like material science or pharmaceuticals (Parameswari et al., 2012).
Mecanismo De Acción
Target of Action
5’-Methoxyhexahydrocurcumin, a derivative of curcumin, is likely to share similar targets with curcumin due to their structural similarity . Curcumin has been found to interact with a variety of molecular targets involved in inflammation, cell cycle regulation, apoptosis, and oxidative stress . .
Mode of Action
Curcumin, its parent compound, acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced dna damage . It also mediates potent anti-inflammatory and anti-carcinogenic actions via modulating various signaling molecules . It’s plausible that 5’-Methoxyhexahydrocurcumin may exhibit similar interactions with its targets.
Biochemical Pathways
Curcumin is known to affect multiple biochemical pathways, including the pi3k-akt signaling pathway, mapk signaling pathway, egfr tyrosine kinase inhibitor resistance, and il-17 signaling pathway . It’s possible that 5’-Methoxyhexahydrocurcumin may influence similar pathways.
Pharmacokinetics
Curcumin is known for its poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination . Various strategies have been implemented to improve the oral bioavailability and delivery of curcumin to target sites . These strategies could potentially be applied to 5’-Methoxyhexahydrocurcumin as well.
Result of Action
Curcumin has been shown to exhibit antioxidant, hypoglycemic, wound healing, anti-inflammatory, anti-asthmatic, antiviral, antimicrobial, antifungal, anticancer, chemo-sensitization, and radio-sensitization effects . It’s plausible that 5’-Methoxyhexahydrocurcumin may exhibit similar effects.
Action Environment
It’s important to note that the compound should be stored under specific conditions to maintain its stability . The action and efficacy of the compound could potentially be influenced by factors such as pH, temperature, and the presence of other substances in the environment.
Análisis Bioquímico
Biochemical Properties
It is known that curcumin and its derivatives exhibit antioxidant, anti-cancerous, anti-inflammatory, and immunoregulatory activities . These properties suggest that 5-Methoxyhexahydrocurcumin may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Curcumin has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It is plausible that 5-Methoxyhexahydrocurcumin may have similar effects on cells.
Molecular Mechanism
Curcumin is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that 5-Methoxyhexahydrocurcumin shares similar mechanisms of action.
Temporal Effects in Laboratory Settings
Studies on curcumin suggest that its effects can change over time, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Curcumin has been shown to exhibit various effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Curcumin is known to undergo a two-step reduction to produce dihydrocurcumin and tetrahydrocurcumin . It is possible that 5-Methoxyhexahydrocurcumin undergoes similar metabolic transformations.
Transport and Distribution
Curcumin is known to have poor water solubility and low bioavailability, which can be improved by various nanotechnologies .
Subcellular Localization
The subcellular localization of proteins and other biomolecules can be determined by methods such as fluorescent protein tagging or mass spectrometry detection in subcellular purifications .
Propiedades
IUPAC Name |
5-hydroxy-7-(4-hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O7/c1-27-19-10-14(6-9-18(19)25)4-7-16(23)13-17(24)8-5-15-11-20(28-2)22(26)21(12-15)29-3/h6,9-12,17,24-26H,4-5,7-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQJIHGGUCTKHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCC(CC(=O)CCC2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



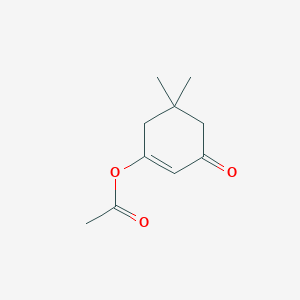

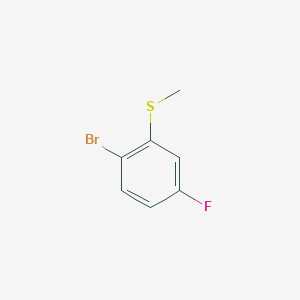
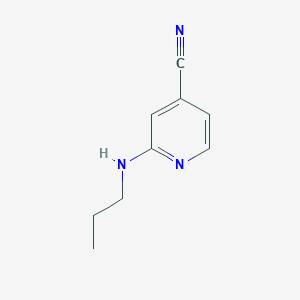

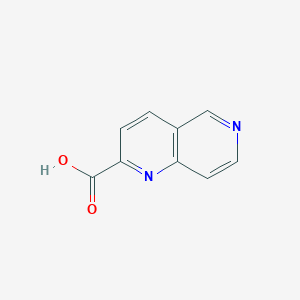


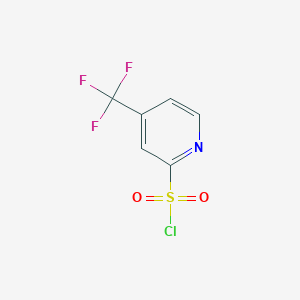
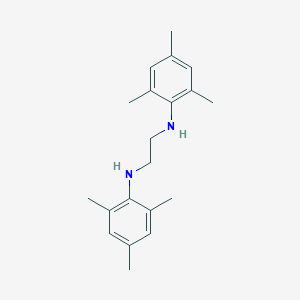
![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)
